2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-N-[(methoxyimino)methyl]acetamide
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Overview
Description
2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-N-[(methoxyimino)methyl]acetamide is a significant compound in the field of chemistry, known for its unique structure and a wide range of applications. This compound, owing to its specific functional groups and structural attributes, has garnered interest for its potential in various scientific and industrial sectors.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-N-[(methoxyimino)methyl]acetamide typically involves the nucleophilic substitution reaction of 3-chloro-5-(trifluoromethyl)-2-pyridineamine with N-[(methoxyimino)methyl]acetyl chloride. This reaction is carried out in the presence of a base such as triethylamine or sodium hydride to facilitate the nucleophilic attack.
Industrial Production Methods: Industrial production of this compound often utilizes a scalable approach. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion. Post-reaction, the mixture is purified using techniques such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: The compound undergoes various reactions such as:
Oxidation: Transformation involving an increase in the oxidation state.
Reduction: Involving a decrease in the oxidation state, usually with reducing agents like lithium aluminum hydride.
Substitution: Primarily nucleophilic substitution due to the presence of reactive functional groups.
Common Reagents and Conditions: Reagents commonly used include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and bases like triethylamine.
Major Products: The major products depend on the type of reaction:
Oxidation typically leads to the formation of compounds with higher oxidation states.
Reduction yields products with lower oxidation states, often converting nitro groups to amines.
Substitution results in the replacement of functional groups while retaining the core structure.
Scientific Research Applications
2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-N-[(methoxyimino)methyl]acetamide is used extensively in:
Chemistry: As a precursor for synthesizing more complex molecules.
Biology: Investigating its interaction with various enzymes and biological pathways.
Industry: Employed in manufacturing processes for creating specialized materials and chemicals.
Mechanism of Action
The compound's mechanism of action involves binding to specific molecular targets, disrupting normal function. Its structure allows it to interact with proteins and enzymes, influencing pathways such as signal transduction and metabolic processes. The trifluoromethyl and pyridinyl groups play crucial roles in these interactions, providing unique binding affinities and reactivity.
Comparison with Similar Compounds
Compared to other compounds, such as 2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-N-(hydroxyimino)methyl]acetamide, this compound stands out due to its methoxyimino group, which offers different reactivity and biological activity. Similar compounds include:
2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-N-(hydroxyimino)methyl]acetamide
2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-N-(formyl)methyl]acetamide
By understanding the detailed characteristics and applications of 2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-N-[(methoxyimino)methyl]acetamide, researchers and industry professionals can leverage its properties for a multitude of innovative solutions.
Properties
IUPAC Name |
2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]-N-[(E)-methoxyiminomethyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClF3N4O2/c1-20-18-5-17-8(19)4-16-9-7(11)2-6(3-15-9)10(12,13)14/h2-3,5H,4H2,1H3,(H,15,16)(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFSHQHMDXZVCSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=CNC(=O)CNC1=C(C=C(C=N1)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/N=C/NC(=O)CNC1=C(C=C(C=N1)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClF3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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